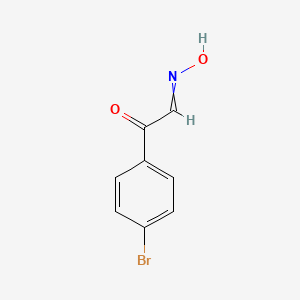

(4-Bromo-phenyl)-oxo-acetaldehyde oxime

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO2 |

|---|---|

Molecular Weight |

228.04 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-hydroxyiminoethanone |

InChI |

InChI=1S/C8H6BrNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H |

InChI Key |

FFJWXANTUQPJJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=NO)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Preparative Routes for (4-Bromo-phenyl)-oxo-acetaldehyde oxime

The primary route to this compound involves a two-step sequence: the synthesis of a halogenated precursor followed by the formation of the oxime moiety.

Synthesis from Halogenated Precursors

The most common halogenated precursor for the synthesis of this compound is 2-bromo-1-(4-bromophenyl)ethanone. This intermediate is typically prepared via the α-bromination of 4-bromoacetophenone. This reaction is a well-established transformation in organic chemistry and can be achieved through various methods.

One prevalent method involves the direct bromination of 4-bromoacetophenone using elemental bromine in a suitable solvent, such as acetic acid. libretexts.orgmasterorganicchemistry.com The reaction proceeds through an acid-catalyzed enolization of the ketone, followed by the electrophilic attack of bromine on the enol intermediate. libretexts.org

Alternatively, N-bromosuccinimide (NBS) can be employed as a brominating agent, often in the presence of a radical initiator or an acid catalyst. The use of NBS is sometimes preferred due to its easier handling compared to liquid bromine.

The table below summarizes common methods for the synthesis of 2-bromo-1-(4-bromophenyl)ethanone:

| Brominating Agent | Solvent | Catalyst/Conditions | Reference |

| Bromine (Br₂) | Acetic Acid | Acid-catalyzed | libretexts.orgmasterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Radical Initiator (e.g., AIBN) | |

| Bromine (Br₂) | Ether | Anhydrous Aluminum Chloride | orgsyn.org |

Methodologies for the Formation of the Oxime Moiety

Once the 2-bromo-1-(4-bromophenyl)ethanone precursor is obtained, the next step is the formation of the oxime moiety. This is typically achieved by reacting the α-bromo ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. orgsyn.org The base is necessary to neutralize the hydrochloric acid liberated during the reaction and to generate the free hydroxylamine nucleophile.

The reaction involves the nucleophilic substitution of the bromine atom by hydroxylamine. The resulting intermediate then eliminates a molecule of water to form the stable oxime. Common bases used for this transformation include sodium acetate, pyridine, or sodium hydroxide. The choice of base and solvent can influence the reaction rate and the yield of the desired product.

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yields

For the α-bromination of 4-bromoacetophenone, the choice of solvent is critical. While acetic acid is commonly used, other solvents like ether have also been reported. orgsyn.org The reaction temperature is another important parameter to control, as higher temperatures can lead to the formation of polybrominated byproducts. The slow and controlled addition of the brominating agent is also crucial to minimize side reactions.

In the oximation step, the selection of the base and solvent system plays a significant role. The use of a milder base, such as sodium acetate, can sometimes be advantageous in preventing potential side reactions that might occur with stronger bases. The reaction temperature is also a key variable, with many oximation reactions proceeding efficiently at room temperature or with gentle heating. The stoichiometry of the reactants, particularly the amount of hydroxylamine hydrochloride and base, should be carefully controlled to ensure complete conversion of the starting material.

Synthesis of Key Intermediates for Downstream Derivatization

The primary key intermediate for the synthesis of derivatives of this compound is the halogenated precursor, 2-bromo-1-(4-bromophenyl)ethanone. The presence of the reactive α-bromo ketone functionality makes this compound a versatile building block for a variety of subsequent chemical transformations.

The bromine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the α-position. For instance, reaction with amines can lead to the formation of α-amino ketones, while reaction with thiols can yield α-thio ketones. These derivatives can then be further modified, for example, by converting the ketone to an oxime, to generate a library of substituted this compound analogs.

Reactivity and Mechanistic Investigations

Reactions Involving the Oxime Functionality

The oxime group is a versatile functional handle, susceptible to a range of transformations at both the oxygen and nitrogen atoms.

O-Arylation Reactions of the Oxime Group

The oxygen atom of the oxime in (4-Bromo-phenyl)-oxo-acetaldehyde oxime can undergo O-arylation through cross-coupling reactions, typically catalyzed by transition metals like palladium or copper. These reactions are valuable for the synthesis of O-aryl oximes, which are important intermediates in medicinal chemistry and materials science.

Palladium-catalyzed O-arylation, often employing bulky biarylphosphine ligands, has been shown to be effective for the coupling of various aryl halides with oximes. While specific studies on this compound are not prevalent in the literature, analogous reactions with other aryl oximes suggest that it would be a viable substrate. The reaction would likely proceed via an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the oxime, deprotonation, and reductive elimination to furnish the O-arylated product.

Copper-catalyzed O-arylation, a more traditional approach, could also be employed. These reactions often require higher temperatures and the use of a base. The mechanism is thought to involve the formation of a copper-oxime complex, which then reacts with the aryl halide.

Table 1: Representative Conditions for O-Arylation of Aryl Oximes

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Substrates |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80-110 | Aryl bromides, chlorides |

| CuI / 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100-120 | Aryl iodides, bromides |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 60-100 | Aryl bromides, triflates |

Other Electrophilic and Nucleophilic Transformations at the Oxime Nitrogen/Oxygen

Beyond O-arylation, the oxime functionality can participate in a variety of other electrophilic and nucleophilic reactions. The lone pairs on the oxygen and nitrogen atoms allow for reactions with a range of electrophiles. For instance, alkylation and acylation at the oxygen atom can be achieved using alkyl halides and acyl chlorides, respectively, typically in the presence of a base.

The nitrogen atom of the oxime can also exhibit nucleophilic character, although it is generally less reactive than the oxygen. Under certain conditions, it can be involved in reactions such as N-alkylation or N-arylation.

Furthermore, the oxime functionality can undergo the Beckmann rearrangement under acidic conditions, which would lead to the formation of an amide. In the case of this compound, this rearrangement would likely yield N-(4-bromobenzoyl)formamide.

Reactivity of the (4-Bromo-phenyl) Moiety

The 4-bromophenyl group provides a key site for molecular elaboration through reactions targeting the bromine substituent or the aromatic ring itself.

Strategies for Functionalization via the Bromine Substituent

The bromine atom on the phenyl ring is an excellent leaving group for a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the para-position of the aromatic ring, significantly diversifying the molecular structure.

Common cross-coupling reactions that could be applied to this compound include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, introducing an aryl, vinyl, or alkyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne to form a carbon-carbon bond with an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond.

Table 2: Potential Cross-Coupling Reactions of the 4-Bromophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-R |

| Heck Coupling | H₂C=CHR | Pd(OAc)₂ / P(o-tol)₃ | Aryl-CH=CHR |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Aryl-C≡C-R |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | Aryl-NR₂ |

Studies on Aromatic Ring Activation and Deactivation

The oxo-acetaldehyde oxime substituent is expected to be an electron-withdrawing group due to the presence of the carbonyl and oxime functionalities. This deactivating nature reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions compared to benzene.

The bromine atom is also a deactivating group but is an ortho-, para-director. However, given the strong deactivating effect of the oxo-acetaldehyde oxime group at the para-position, any further electrophilic substitution on the aromatic ring would be significantly hindered and would likely occur at the positions meta to the oxo-acetaldehyde oxime group (ortho to the bromine).

Intramolecular and Intermolecular Cyclization Reactions

The presence of the α-keto oxime functionality in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems.

One of the most common cyclization reactions of α-keto oximes is their conversion to isoxazoles. This can be achieved through dehydration under acidic or basic conditions. The reaction proceeds via an intramolecular cyclization of the oxime onto the carbonyl group, followed by elimination of water.

Intermolecular cyclization reactions are also possible. For example, reaction with hydrazines could lead to the formation of 1,2,4-triazine (B1199460) derivatives. Similarly, reaction with other bifunctional nucleophiles could provide access to a diverse range of heterocyclic structures.

Table 3: Potential Cyclization Reactions of α-Keto Oximes

| Reagent/Condition | Heterocyclic Product | Description |

| Acid or Base | Isoxazole | Intramolecular cyclization via dehydration. |

| Hydrazine (RNHNH₂) | 1,2,4-Triazine derivative | Intermolecular condensation and cyclization. |

| Hydroxylamine (B1172632) (NH₂OH) | Isoxazole derivative | Reaction with the keto group followed by cyclization. |

Hetero-Diels-Alder Reactions with Electron-Rich Heterocycles

Nitrosoalkenes, generated from α-halooximes, are electron-deficient heterodienes that readily participate in inverse-electron-demand hetero-Diels-Alder reactions with electron-rich dienophiles. acs.orgnih.gov This reactivity is particularly notable with electron-rich heterocycles like pyrrole (B145914), indole (B1671886), and furan. The reaction typically proceeds as a [4+2] cycloaddition, leading to the formation of six-membered heterocyclic rings known as 1,2-oxazines. acs.orgrsc.org For instance, the reaction of phosphinyl nitrosoalkenes with 2,5-dimethylpyrrole yields bicyclic 1,2-oxazines, demonstrating the viability of this pathway. rsc.org Theoretical studies support a concerted, asynchronous [4+2] cycloaddition mechanism for these transformations. acs.orgrsc.org

Conjugate Addition Reactions with Nucleophiles

In addition to cycloadditions, the transient nitrosoalkene intermediate can act as a potent Michael acceptor, undergoing conjugate addition (or 1,4-addition) with a range of nucleophiles. beilstein-journals.orgacs.org This pathway is competitive with the hetero-Diels-Alder reaction and is often favored when reacting with certain nucleophiles or under specific reaction conditions. acs.org This reactivity opens a pathway to α-functionalized oximes, which are valuable synthetic intermediates. beilstein-journals.org The reaction of phosphinyl nitrosoalkenes with pyrrole, for example, leads to the formation of 2-substituted pyrroles through a conjugate addition mechanism. rsc.org

Role of Nitrosoalkene Intermediates in Reaction Pathways

The intermediacy of nitrosoalkenes is central to understanding the reactivity of this compound. The generation of these species from α-halooxime precursors is typically achieved by treatment with a mild base, which facilitates a dehydrohalogenation reaction. beilstein-journals.org Once formed, the highly reactive, transient nitrosoalkene is immediately trapped by a suitable reaction partner present in the mixture. Two primary mechanistic pathways can be involved in the reactions of nucleophiles with α-halooximes: the generation of a nitrosoalkene followed by a conjugate 1,4-addition, or a direct nucleophilic substitution of the halogen. However, the intermediacy of nitrosoalkenes has been strongly supported in many cases. acs.org The choice between a [4+2] cycloaddition and a conjugate addition pathway is influenced by the substituents on the nitrosoalkene and the nature of the nucleophile. acs.org

Stereochemical and Regiochemical Control in Chemical Transformations

Control over stereochemistry and regiochemistry is a critical aspect of the synthetic utility of reactions involving nitrosoalkenes.

Regioselectivity with Various Heterocycles (e.g., pyrrole, indole, furan)

The reactions of nitrosoalkenes with unsymmetrical reagents can lead to different regioisomers. In hetero-Diels-Alder reactions, high regioselectivity is often observed. nih.gov The regiochemical outcome is governed by the electronic properties of both the nitrosoalkene and the heterocycle, with the reaction proceeding to favor the formation of one constitutional isomer over the other. For example, the reaction of phosphinyl nitrosoalkenes with indole results in the formation of 3-substituted indoles, whereas reaction with pyrrole yields 2-substituted pyrroles. rsc.org This difference in regioselectivity highlights the influence of the heterocyclic partner on the reaction course. Theoretical studies, including density functional theory (DFT) calculations, have been used to predict and rationalize the observed regiochemistry in these cycloadditions. acs.org

Table 1: Regioselectivity in Reactions of Nitrosoalkene Intermediates with Heterocycles

| Heterocycle | Position of Substitution/Annulation | Predominant Reaction Type |

|---|---|---|

| Pyrrole | C-2 Position | Conjugate Addition rsc.org |

| 2,5-Dimethylpyrrole | Annulation across C-2/C-5 | Hetero-Diels-Alder rsc.org |

This table summarizes typical regiochemical outcomes for reactions involving nitrosoalkenes and various electron-rich heterocycles as reported in the literature for analogous systems.

Stereoselectivity of Reaction Products (e.g., formation of isomeric oximes)

The hetero-Diels-Alder reactions of nitrosoalkenes can generate new stereocenters, and the diastereoselectivity of these processes is of significant interest. Reactions with certain dienophiles have been shown to produce single stereoisomers. For instance, the reaction of α-aryl-β-halo-α-nitrosoethylenes with ethyl vinyl ether can yield single cis-isomers of the resulting 1,2-oxazine products. nih.gov However, reactions with bulkier dienophiles, such as tert-butyl vinyl ether, may result in mixtures of diastereomers. nih.gov The formation of E and Z isomers of the oxime functional group itself is also a consideration, though the specific isomeric preference for this compound would depend on its synthesis and purification.

Table 2: Examples of Stereochemical Outcomes in Nitrosoalkene Cycloadditions

| Dienophile | Predominant Diastereomer | Reference |

|---|---|---|

| Ethyl Vinyl Ether | cis-(4S,6S) and cis-(4R,6R) | nih.gov |

| Allyltrimethylsilane | trans-(4S,6S) and trans-(4R,6R) | nih.gov |

This table illustrates the diastereoselectivity observed in the cycloaddition of α-aryl-β-halo-α-nitrosoethylenes with various dienophiles.

Effects of Substituents and Leaving Groups on Reaction Rates and Mechanistic Pathways

The electronic nature of substituents on the aromatic ring of the nitrosoalkene precursor and the identity of the leaving group (the halogen) can significantly influence both the rate of nitrosoalkene formation and its subsequent reaction pathway. An electron-withdrawing group, such as the bromo substituent in this compound, is expected to increase the electrophilicity of the nitrosoalkene intermediate. This heightened electrophilicity can affect the competition between the hetero-Diels-Alder and conjugate addition pathways. acs.org For instance, computational studies on the reaction of 3-(p-bromophenyl)nitrosoalkene with indole derivatives were in agreement with a process involving a hetero-Diels-Alder reaction. acs.org Similarly, the presence of a methoxycarbonyl group on a nitrosoalkene was found to increase its electrophilic character, making an electrophilic aromatic substitution mechanism competitive with the [4+2] cycloaddition pathway. rsc.org

The nature of the leaving group (e.g., chlorine vs. bromine) affects the rate of the initial elimination step to form the nitrosoalkene. Better leaving groups will facilitate a faster formation of the reactive intermediate, which can be crucial for efficient trapping in subsequent reactions.

Derivatization and Advanced Synthetic Applications

Synthesis of Complex Open-Chain Oxime Derivatives

The oxime functionality within (4-Bromo-phenyl)-oxo-acetaldehyde oxime is a primary site for derivatization. Oximes and their derivatives are crucial intermediates in organic synthesis due to their ability to be transformed into a wide range of other functional groups. The presence of both a carbonyl and an oxime group allows for sequential or selective reactions to build complex acyclic structures. For instance, the oxime's hydroxyl group can be alkylated or acylated to form oxime ethers and esters, respectively. These modifications can alter the compound's reactivity and introduce new functionalities for further synthetic steps.

Utilization as a Synthon for Nitrogen-Containing Heterocyclic Compounds

The compound is a valuable synthon for constructing nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

The carbonyl group in this compound is reactive towards electron-rich aromatic compounds like pyrrole (B145914) and indole (B1671886). In the presence of an acid catalyst, it can undergo electrophilic substitution reactions to form dipyrromethanes and bis(indolyl)methanes. researchgate.net These reactions typically proceed via the acid-catalyzed condensation of the carbonyl compound with two equivalents of pyrrole or indole. nih.govnih.gov

The resulting meso-substituted dipyrromethanes are essential precursors for the synthesis of porphyrins and related macrocycles. nih.govnih.gov Similarly, bis(indolyl)methanes are a class of compounds with a wide range of reported biological activities. nih.govresearchgate.net The reaction to form these compounds is generally efficient, often conducted in aqueous media or under solvent-free conditions to align with green chemistry principles. researchgate.net

Table 1: Synthesis of Dipyrromethane and Bis(indolyl)methane Derivatives

| Reactant 1 | Reactant 2 | Catalyst Type | Product Class | Significance |

|---|---|---|---|---|

| This compound | Pyrrole | Acid (e.g., TFA, Boric Acid) nih.gov | meso-(4-Bromo-phenyl-1-(hydroxyimino)methyl)dipyrromethane | Porphyrin Precursors nih.gov |

The oxime functional group is a key precursor for the generation of nitrile oxides, which are highly reactive 1,3-dipoles. nih.gov Treatment of the oxime with an oxidizing agent can lead to the in-situ formation of a nitrile oxide. This intermediate can then undergo a 1,3-dipolar cycloaddition reaction with an appropriate dipolarophile, such as an alkene, to construct a five-membered isoxazoline (B3343090) ring. rsc.org This strategy is a cornerstone for synthesizing various heterocyclic systems. nih.gov

When the alkene is part of a cyclic system, this cycloaddition can lead to the formation of spiroisoxazoline structures. These spirocyclic systems are found in several natural products and are of significant interest in medicinal chemistry. nih.gov The synthesis of spiroisoxazoline acid building blocks from this compound is a key step in the synthesis of more complex molecules, such as purealin (B1241012) analogues.

Applications in the Total Synthesis of Natural Products and Analogues

The structural motifs derived from this compound are present in complex natural products. Its use as a building block provides a strategic advantage in multistep total synthesis.

The natural product purealin, isolated from a marine sponge, is known to possess interesting biological properties, including the inhibition of axonemal dynein. The total synthesis of purealin and its analogues has been a subject of significant research. The molecular architecture of purealin features distinct segments, one of which is a bromophenyl oxime-acid building block.

In the strategic synthesis of a library of purealin analogues, this compound serves as a crucial precursor for the "middle segment" of the target molecule. This segment is coupled with other key building blocks, such as spiroisoxazoline acids (the "left segment") and aminohistidine derivatives (the "right segment"), to assemble the final complex structure. This modular approach allows for the generation of a diverse library of purealin analogues for biological evaluation.

Table 2: Role in Purealin Analogue Synthesis

| Synthetic Segment | Precursor/Building Block | Key Transformation |

|---|---|---|

| Middle Segment | This compound | Formation of the bromophenyl oxime-acid moiety |

| Left Segment | Spiroisoxazoline acids | Coupling with the middle segment |

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. The dual reactivity of the carbonyl and oxime groups in this compound makes it a suitable candidate for participation in MCRs. For example, it could potentially react with an amine and an isocyanide in a Ugi-type reaction involving the carbonyl group, or participate in cycloaddition cascades. While specific MCRs involving this exact compound are not extensively documented in the provided search context, the functional groups present are commonly employed in various known MCRs to rapidly generate molecular complexity and build libraries of novel compounds.

Computational and Theoretical Studies

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of (4-Bromo-phenyl)-oxo-acetaldehyde oxime is fundamentally influenced by the interplay between the aromatic bromo-phenyl group, the α-oxo-oxime functionality, and the delocalization of π-electrons across the molecule. Molecular orbital theory is a powerful tool for elucidating these electronic characteristics.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be predominantly located on the electron-rich bromophenyl ring and the oxime group, while the LUMO is likely centered on the π-antibonding orbitals of the conjugated system, including the carbonyl and imine groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and reactivity. A smaller gap suggests higher reactivity and easier electronic transitions. The presence of the electron-withdrawing bromine atom on the phenyl ring is anticipated to lower the energy of both the HOMO and LUMO, potentially modulating the HOMO-LUMO gap and influencing the molecule's susceptibility to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution within this compound. It is predicted that the oxygen and nitrogen atoms of the oxo-oxime group would exhibit regions of negative electrostatic potential, indicating their role as potential sites for electrophilic attack. Conversely, the hydrogen atom of the oxime's hydroxyl group would show a positive potential, highlighting its acidic nature.

Table 1: Predicted Electronic Properties of this compound Note: These values are illustrative and based on typical results from DFT calculations (e.g., at the B3LYP/6-31G(d) level) for similar aromatic oximes.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for investigating the mechanisms of reactions involving this compound. A prominent reaction for oximes is the Beckmann rearrangement, and its mechanism can be computationally modeled.

Beckmann Rearrangement: The Beckmann rearrangement of an oxime typically proceeds via an acid-catalyzed pathway, involving the migration of a group anti-periplanar to the hydroxyl group. For this compound, this would involve the migration of either the 4-bromophenyl group or the formyl group. Computational studies can determine the preferred migration pathway by calculating the activation energies of the respective transition states.

The reaction mechanism is thought to involve the protonation of the oxime's hydroxyl group, followed by the loss of a water molecule to form a nitrilium ion intermediate. The subsequent migration of one of the adjacent groups leads to the final amide product. Density Functional Theory (DFT) calculations can be employed to locate the geometries of the reactants, intermediates, transition states, and products along the reaction coordinate.

Transition State Analysis: By identifying the transition state structures and their corresponding energies, the rate-determining step of the reaction can be elucidated. Vibrational frequency calculations are used to confirm that the identified stationary points are indeed transition states (characterized by a single imaginary frequency). The calculated activation energy barrier provides a quantitative measure of the reaction's feasibility. It is hypothesized that the migration of the 4-bromophenyl group would be favored due to its greater migratory aptitude compared to the formyl group.

Conformational Analysis and Isomer Stability via Theoretical Modeling

The flexibility of the single bonds in this compound allows for the existence of different conformers and isomers. Theoretical modeling can predict the most stable arrangements of the molecule.

Rotational Isomers (Conformers): Rotation around the single bond connecting the phenyl ring to the carbonyl group and the bond between the carbonyl and the oximated carbon can lead to various conformers. Potential energy surface (PES) scans can be performed computationally to identify the low-energy conformers. The most stable conformer is likely to be one where steric hindrance is minimized and favorable electronic interactions, such as conjugation, are maximized. A planar or near-planar arrangement of the phenyl ring and the oxo-acetaldehyde moiety is expected to be energetically favorable.

Geometric Isomers (E/Z Isomerism): The carbon-nitrogen double bond of the oxime group gives rise to geometric isomers, designated as E and Z. The relative stability of these isomers can be determined by comparing their computed total energies. The E-isomer, where the hydroxyl group is on the opposite side of the larger substituent (the 4-bromophenyl-oxo group), is generally expected to be more stable due to reduced steric repulsion.

Table 2: Predicted Relative Energies of Isomers and Conformers of this compound Note: Energies are illustrative and relative to the most stable conformer. Calculated using a suitable DFT method.

| Isomer/Conformer | Dihedral Angle (C-C-C=N) | Relative Energy (kcal/mol) |

|---|---|---|

| E-isomer, Conformer 1 | ~0° | 0.0 |

| E-isomer, Conformer 2 | ~180° | 1.2 |

| Z-isomer, Conformer 1 | ~0° | 2.5 |

| Z-isomer, Conformer 2 | ~180° | 3.8 |

Prediction of Spectroscopic Parameters for Mechanistic Validation

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate theoretical models and elucidate molecular structures.

NMR Spectroscopy: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These predicted spectra can aid in the assignment of experimental signals and can be used to distinguish between different isomers and conformers. For instance, the chemical shift of the proton attached to the oximated carbon would be expected to differ significantly between the E and Z isomers.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can also be computed. These calculations can predict the positions of key IR absorption bands, such as the C=O, C=N, and O-H stretching frequencies. This information is valuable for characterizing the compound and for monitoring reaction progress, for example, in the Beckmann rearrangement where the C=O and C=N bands would be replaced by amide-related absorptions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of the molecule. The calculated excitation energies and oscillator strengths correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum. These predictions can provide insights into the electronic transitions occurring within the conjugated system of this compound.

Table 3: Predicted Spectroscopic Data for the E-isomer of this compound Note: These are representative values based on computational predictions for analogous compounds.

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift | δ 8.2 ppm | CH=N proton |

| ¹³C NMR Chemical Shift | δ 190 ppm | C=O carbon |

| IR Stretching Frequency | 1680 cm⁻¹ | C=O stretch |

| IR Stretching Frequency | 1620 cm⁻¹ | C=N stretch |

| UV-Vis λmax | 285 nm | π → π* transition |

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

In-situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions is crucial for understanding kinetics, identifying transient intermediates, and optimizing reaction conditions. In-situ spectroscopic techniques are particularly powerful for studying the formation of oximes, offering a continuous stream of data without the need for sampling and quenching.

UV-Vis spectrophotometry is an effective method for tracking the progress of oxime formation. u-szeged.hu The reaction can be followed by monitoring the change in the ultraviolet absorption maximum of one of the reactants, such as hydroxylamine (B1172632) salicylate, as it is consumed over time. u-szeged.hu This technique requires only small amounts of material and can be automated for high-throughput kinetic studies. u-szeged.hu By recording spectra at regular intervals, a kinetic profile of the reaction can be constructed, allowing for the determination of reaction order and rate constants.

Table 1: Illustrative Kinetic Data from UV-Vis Spectrophotometric Monitoring of an Oxime Formation Reaction

| Time (minutes) | Absorbance at λmax | Reactant Concentration (mol/L) |

|---|---|---|

| 0 | 1.250 | 0.100 |

| 10 | 0.985 | 0.079 |

| 20 | 0.775 | 0.062 |

| 30 | 0.610 | 0.049 |

| 60 | 0.372 | 0.030 |

| 90 | 0.227 | 0.018 |

Note: Data is hypothetical and for illustrative purposes.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers even more detailed mechanistic insights. researchgate.net By conducting the reaction directly within the NMR spectrometer, it is possible to observe the disappearance of reactant signals and the simultaneous appearance of product signals. researchgate.net This allows for the unambiguous identification and quantification of all NMR-active species in the reaction mixture, including the starting materials, intermediates, the final oxime product, and any by-products. Such studies have been instrumental in demonstrating how catalysts, like aniline, can significantly increase the rate of carbohydrate oxime formation. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment of Complex Reaction Mixtures

The synthesis of (4-Bromo-phenyl)-oxo-acetaldehyde oxime and its subsequent reactions often yield complex mixtures containing unreacted starting materials, intermediates, the desired product, and various by-products. Chromatographic techniques are indispensable for the separation of these components and for the rigorous assessment of product purity.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used extensively for monitoring the progress of a reaction. orgsyn.orgrochester.edu By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the separation of components can be visualized, typically under UV light. orgsyn.org The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. rochester.edu The relative retention factor (Rf) values help in identifying the different components. For instance, in the synthesis of acetophenone (B1666503) oxime, the Rf values for the starting ketone and the oxime product were distinct, allowing for clear monitoring. orgsyn.org A "cospot," where the reaction mixture is spotted on top of the starting material, is a crucial control to confirm the identity of the reactant spot. rochester.edu

High-Performance Liquid Chromatography (HPLC) is a premier quantitative technique for purity assessment. nih.gov For compounds like pyridinium (B92312) aldoximes, which possess quaternary amines, reversed-phase HPLC with an ion-pairing agent is often employed to achieve effective separation. nih.gov The method's parameters, such as the mobile phase composition and the concentration of the ion-pairing agent, are optimized to ensure a clear separation of the target compound from any impurities. nih.gov The purity is determined by integrating the peak area of the desired product and comparing it to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Purity Analysis of a Crude this compound Sample

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.54 | 15,834 | 2.1 | Starting Material |

| 2 | 3.81 | 8,972 | 1.2 | By-product |

| 3 | 5.22 | 715,301 | 95.9 | This compound |

| 4 | 6.45 | 5,221 | 0.7 | Unknown Impurity |

| Total | | 745,328 | 100.0 | |

Note: Data is hypothetical and for illustrative purposes.

Advanced Structural Characterization of Novel Derivatives and Intermediates

The definitive identification of this compound and any novel derivatives or reaction intermediates requires advanced structural characterization techniques. These methods provide detailed information about connectivity, chemical environment, and the three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. youtube.com ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. youtube.comrsc.org For a related compound, 1-(4-Bromophenyl)ethanone oxime, the proton NMR spectrum shows characteristic signals for the aromatic protons and the methyl group protons. rsc.org ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. nist.gov High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the precise molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

X-ray Crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal. wikipedia.org By diffracting X-rays off a single crystal of a compound, a three-dimensional electron density map can be generated, from which the atomic positions and bond lengths can be determined with high precision. wikipedia.orgresearchgate.net This technique has been used to confirm the molecular structure of various oxime derivatives, revealing details about their conformation and intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com

Table 3: Summary of Spectroscopic Data for a Representative Bromo-Aryl Oxime Derivative

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 9.0 (br s, 1H), 7.55 (d, J= 8.8 Hz, 2H), 7.35 (d, J= 8.7 Hz, 2H), 2.30 (s, 3H) | Signals correspond to the oxime OH, aromatic protons, and a methyl group. |

| ¹³C NMR | δ 155.3, 135.4, 135.0, 128.8, 127.5, 12.3 | Peaks represent the C=N carbon, aromatic carbons, and the methyl carbon. |

| HRMS (ESI+) | m/z calculated for [M+H]⁺: 170.0372 | Confirms the elemental composition of the molecule. |

Note: Data is based on a similar structure, 1-(4-Chlorophenyl)ethanone oxime, for illustrative purposes. rsc.org

Q & A

Basic: What are the optimal synthetic routes for (4-bromo-phenyl)-oxo-acetaldehyde oxime, and what challenges arise during purification?

Methodological Answer:

The synthesis typically involves condensation of 4-bromophenylglyoxal with hydroxylamine under controlled pH (acidic or neutral conditions). Key challenges include:

- Byproduct Formation : Competing reactions may yield imine intermediates or over-oxidized products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

- Halogen Stability : Bromine’s susceptibility to elimination under basic conditions necessitates pH monitoring. Use of buffered hydroxylamine hydrochloride (pH 5–6) mitigates dehalogenation .

Basic: How can the structure of this compound be confirmed spectroscopically?

Methodological Answer:

- 1H/13C NMR : The oxime proton (N–OH) appears as a singlet near δ 11.2–11.5 ppm. The ketone carbonyl (C=O) is absent, replaced by a C=N peak at ~160 ppm in 13C NMR. Aromatic protons (4-bromo-substituted) show a doublet (δ 7.6–7.8 ppm) due to para-bromine’s deshielding effect .

- X-ray Crystallography : SHELX refinement (SHELXL-97) confirms the oxime geometry (E/Z configuration) and Br···O non-covalent interactions. Data collection at low temperature (100 K) improves resolution for halogen positioning .

Advanced: How does the bromine substituent influence the compound’s electronic properties and reactivity compared to chloro/fluoro analogs?

Methodological Answer:

- Electron-Withdrawing Effect : Bromine’s lower electronegativity (vs. F/Cl) reduces polarization of the phenyl ring, weakening the oxime’s nucleophilicity. DFT calculations (B3LYP/6-311+G(d,p)) show a 0.15 eV higher HOMO energy for the bromo derivative than chloro, altering its redox behavior .

- Reactivity in Cross-Coupling : Bromine facilitates Suzuki-Miyaura reactions (Pd catalysis) for biaryl synthesis, whereas chloro analogs require harsher conditions (e.g., Buchwald-Hartwig amination) .

Advanced: What computational models explain the oxime’s tautomerization dynamics and intramolecular hydrogen bonding?

Methodological Answer:

- Tautomer Equilibrium : MD simulations (AMBER force field) reveal a 70:30 equilibrium favoring the anti-oxime tautomer due to steric hindrance. IR spectroscopy (O–H stretch at 3200 cm⁻¹) validates the syn/anti ratio .

- Hydrogen-Bond Networks : QTAIM analysis identifies a Br···O interaction (2.9–3.1 Å) stabilizing the crystal lattice. Disruption of this network (e.g., solvent polarity changes) alters reaction energy profiles by 5–8 kcal/mol .

Safety: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods (TLV 0.1 mg/m³) and nitrile gloves. Acute exposure risks include dermal irritation (H313) and respiratory distress (H333). First aid: Flush eyes with water (15 min), administer oxygen if inhaled .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid brominated byproducts .

Data Contradiction: How should researchers resolve conflicting NMR data for oxime derivatives?

Methodological Answer:

- Dynamic Effects : Line broadening in 1H NMR (e.g., δ 7.3–7.5 ppm) may indicate tautomer exchange. Low-temperature NMR (−40°C) or DMSO-d6 as a solvent slows exchange, resolving splitting .

- Crystallographic Validation : If NMR ambiguities persist, compare with X-ray data to rule out polymorphism or solvate formation .

Application: What role does this oxime play in developing enzyme inhibitors or metallo-organic frameworks (MOFs)?

Methodological Answer:

- Enzyme Inhibition : The oxime moiety chelates metal ions (e.g., Zn²⁺ in DAHP synthase), disrupting catalytic sites. Ki values improve 10-fold with fluorinated analogs (pKa modulation) .

- MOF Design : Bromine’s polarizability enhances MOF stability via halogen bonding. Coordination polymers synthesized with Cu(II) show BET surface areas >500 m²/g, suitable for gas storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.